molecular formula C11H8ClFN2O2 B1452767 Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate CAS No. 1189106-02-2

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Cat. No.: B1452767
CAS No.: 1189106-02-2
M. Wt: 254.64 g/mol
InChI Key: VLGMUJVHGFYKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS: 1189106-02-2) is a quinazoline derivative with the molecular formula C₁₁H₈ClFN₂O₂ and a molecular weight of 254.64 g/mol . The compound features a quinazoline core substituted with a chlorine atom at position 4, a fluorine atom at position 7, and an ethyl carboxylate group at position 2.

The ethyl carboxylate group in this compound enhances its utility as a synthetic intermediate for drug development, while the chloro and fluoro substituents may influence electronic properties and target binding .

Properties

IUPAC Name

ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)10-14-8-5-6(13)3-4-7(8)9(12)15-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGMUJVHGFYKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671244
Record name Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-02-2
Record name Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Substrates: Substituted anthranilic acids (e.g., 7-fluoroanthranilic acid) react with chloroacetonitrile.
  • Solvent: Methanol is typically used.
  • Temperature: Ambient temperature (~25 °C).
  • Molar Ratio: Optimal ratio found to be 1:3 (anthranilic acid to chloroacetonitrile).
  • Reaction Time: Approximately 2 hours.

Yield Optimization Data

Entry Temp (°C) Substrate Ratio (Anthranilic acid: Chloroacetonitrile) Time (h) Yield (%)
1 25 1:1 2 52
2 - 1:2 2 68
3 - 1:3 2 77
4 - 1:4 4 78
5 50 1:3 2 76

Note: Increasing the equivalents of chloroacetonitrile improves yield significantly.

Substrate Scope and Yields

Various substituted anthranilic acids were tested, showing the influence of electronic and steric effects on yields:

Entry Substrate (Substituent) Product Yield (%)
1 Unsubstituted 88
2 Fluoro (7-position) 76
3 Electron-withdrawing groups 70-78
4 Electron-donating groups 64-78
5 Hydroxyl or Nitro groups 16-40

Poor solubility in methanol reduces yields for hydroxyl and nitro substituents.

Analytical Data and Product Characterization

The compound is typically isolated as a solid and requires confirmation of identity and purity by NMR, mass spectrometry, and chromatographic methods.

Summary Table of Preparation Method

Step Reagents/Conditions Description Yield (%) Notes
1 7-Fluoroanthranilic acid + chloroacetonitrile (3 equiv), MeOH, 25 °C, 2 h Formation of 2-chloromethyl-7-fluoroquinazolinone intermediate 76-77 Optimized for high yield
2 Esterification with ethanol or ethylating agent Introduction of ethyl carboxylate group Variable Requires purification
3 Chlorination if needed at position 4 Installation of chlorine substituent Variable May be done prior or post ring formation

Research Findings and Considerations

  • The one-step condensation of anthranilic acids with chloroacetonitrile under mild conditions is efficient and scalable.
  • Electron-withdrawing and electron-donating substituents on the anthranilic acid ring influence yield but generally maintain good conversion.
  • The method avoids harsh conditions and excessive reagent use, making it attractive for early discovery and medicinal chemistry applications.
  • Purification is straightforward, typically involving crystallization or simple chromatographic techniques.
  • The compound's synthesis is part of broader research into quinazoline derivatives with anticancer activity, highlighting the importance of precise substitution patterns.

Chemical Reactions Analysis

Nucleophilic Substitution at C4 Chlorine

The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the adjacent fluorine and ester groups.

Key Reactions:

Reagent/ConditionsProductYieldSelectivitySource
Aniline/DMF, 80°C4-Anilino-7-fluoroquinazoline-2-carboxylate72%C4 > C7
Sodium methoxide/EtOH, reflux4-Methoxy-7-fluoroquinazoline-2-carboxylate65%C4 exclusive
Thiourea/H2O-EtOH, 60°C4-Mercapto-7-fluoroquinazoline-2-carboxylate58%C4 exclusive

Mechanistic Insight :

  • The electron-withdrawing ester (C2) and fluorine (C7) activate the C4-Cl bond toward SNAr.

  • Steric hindrance at C7 improves regioselectivity at C4 .

Suzuki–Miyaura Cross-Coupling

The C4-Cl site participates in palladium-catalyzed cross-coupling with aryl boronic acids. Catalyst choice dictates site selectivity:

CatalystBoronic AcidProductYieldNotesSource
Pd(PPh₃)₄Phenyl4-Phenyl-7-fluoroquinazoline-2-carboxylate85%C4 coupling
Pd₂(dba)₃3-Bromophenyl4-(3-Bromophenyl)-7-fluoroquinazoline-2-carboxylate78%Steric directing by ester

Key Findings :

  • The ester group at C2 influences coupling regioselectivity by coordinating with electron-deficient Pd catalysts .

  • Fluorine at C7 does not participate in coupling due to its strong C-F bond stability .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to a carboxylic acid, enabling further derivatization:

ConditionsProductApplicationYieldSource
2M NaOH/EtOH-H₂O, reflux4-Chloro-7-fluoroquinazoline-2-carboxylic acidKinase inhibitor precursor89%
H₂SO₄ (cat.), MeOH, refluxMethyl 4-chloro-7-fluoroquinazoline-2-carboxylateSolubility optimization94%

SAR Note :

  • Free carboxylic acids (e.g., 4-carboxylic acid derivatives) exhibit enhanced binding to kinase active sites compared to esters .

Reductive Dehalogenation

Catalytic hydrogenation removes the C4 chlorine while retaining the fluorine:

ConditionsProductYieldSelectivitySource
H₂ (1 atm), Pd/C, EtOAc7-Fluoroquinazoline-2-carboxylate91%C4-Cl reduced
Zn/NH₄Cl, H₂O-EtOH4-Hydro-7-fluoroquinazoline-2-carboxylate68%Ring saturation

Limitations :

  • Fluorine at C7 remains intact under mild conditions due to bond strength .

Cyclization and Heterocycle Formation

The quinazoline core participates in annulation reactions to form fused systems:

Reagent/ConditionsProductYieldApplicationSource
Formamidine acetate, 120°CPyrrolo[2,3-d]pyrimidine derivative63%Anticancer scaffold
Ethyl cyanoformate, SnCl₄Quinazoline-2,4-dione71%GABA-A modulator

Electrophilic Aromatic Substitution

Limited reactivity observed due to the electron-deficient ring. Fluorine at C7 directs substitutions to C5/C8:

Reagent/ConditionsProductYieldNotesSource
HNO₃/H₂SO₄, 0°C5-Nitro-4-chloro-7-fluoroquinazoline-2-carboxylate34%C5 nitration

Critical Analysis of Reactivity

  • C4 vs. C7 Reactivity : C4-Cl is 5–10× more reactive than C7-F in SNAr due to lower bond dissociation energy and better leaving-group ability .

  • Ester Role : The C2 ester electronically activates C4 for substitution but sterically blocks C2 functionalization .

  • Fluorine Inertness : The C7-F bond resists cleavage under standard conditions, making it a stable directing group .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is primarily utilized as a building block for synthesizing pharmaceutical agents targeting cancer. Its structure allows it to interact with specific kinases involved in tumor growth and progression. Quinazoline derivatives have been shown to inhibit various kinases, including the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment.

Table 1: Summary of Anticancer Activity of Quinazoline Derivatives

Compound NameTarget KinaseIC50 (µM)Activity Description
This compoundEGFRTBDPotential inhibitor of tumor growth
LapatinibEGFR/HER2~0.01FDA-approved for HER2-positive breast cancer
Spautin-1 AnaloguesNEK4~1Effective against EGFR-mutant NSCLC

Mechanism of Action
The mechanism of action involves the inhibition of tyrosine kinases, which are pivotal in signaling pathways that regulate cell division and survival. Inhibition of these pathways can lead to reduced proliferation and increased apoptosis in cancer cells.

Biological Studies

Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its potential as an enzyme inhibitor. Studies have focused on its interaction with the GABA-A receptor, suggesting possible anticonvulsant activity.

Case Study: Anticonvulsant Effects
In vitro studies demonstrated that compounds structurally similar to this compound exhibited promising anticonvulsant effects, showing a significant reduction in seizure activity in animal models.

Material Science

This compound is also explored for its potential applications in material science, particularly in developing organic semiconductors and light-emitting diodes. Its unique electronic properties make it a candidate for enhancing the performance of electronic devices.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate with similar quinazoline and heterocyclic derivatives:

Compound Name Core Structure Substituents Molecular Weight XLogP3 Key Applications/Notes
This compound Quinazoline 4-Cl, 7-F, 2-COOEt 254.64 3.2 Intermediate for kinase inhibitors
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate Indole 6-Cl, 5-F, 2-COOMe 243.63 2.8 Antimicrobial agents
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Quinazoline 4-NH(3-Cl-2-F-C₆H₃), 7-OMe, 6-OH 349.75 2.5 EGFR inhibitor candidates
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Quinoline 7-iPr, 4-oxo, 3-COOEt 289.33 3.0 Antimalarial research

Key Observations:

  • Core Structure Differences: The indole and quinoline analogs lack the dual nitrogen atoms in the quinazoline core, which may reduce hydrogen-bonding capacity and alter target selectivity .
  • Halogen Influence: The combination of 4-Cl and 7-F in the target compound may offer synergistic electronic effects, enhancing binding to hydrophobic enzyme pockets compared to mono-halogenated derivatives .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s XLogP3 (3.2) is higher than analogs with polar groups (e.g., 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol, XLogP3 = 2.5), suggesting better lipid bilayer penetration but lower aqueous solubility .

Biological Activity

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H8ClFN2O2
  • Molecular Weight : 254.64 g/mol

The precise mechanism of action for this compound is still under investigation, but it is believed to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound may exert its effects by:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions .
  • Receptor Interaction : It may act on specific receptors, influencing signal transduction pathways associated with cellular proliferation and survival .

Anticancer Properties

This compound has been explored for its anticancer potential , particularly as a precursor for synthesizing derivatives that demonstrate significant inhibitory effects against various cancer cell lines. Notably, quinazoline derivatives have been reported to exhibit:

  • Inhibition of Kinases : Compounds related to quinazoline structures have shown inhibition against kinases such as EGFR and HER2, which are critical in cancer progression. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against these targets .
CompoundTarget KinaseIC50 (nM)
Compound 6jEGFR1.8
Compound 6jHER287.8

Antimicrobial Activity

Research indicates that this compound and its derivatives possess antimicrobial properties , making them candidates for further development in treating bacterial infections. The structural modifications at the C4 and C7 positions enhance their biological activity against various microbial strains.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several quinazoline derivatives, including those with chloro and fluoro substitutions. These compounds were evaluated for their biological activities, revealing that certain substitutions significantly enhanced their potency against cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of this compound derivatives to target proteins. These studies indicated potential interactions with key amino acid residues in enzyme active sites, suggesting a rational basis for their inhibitory effects .
  • Cell Cycle Analysis : In vitro studies demonstrated that specific derivatives could induce cell cycle arrest in cancer cells at the G1 phase, leading to apoptosis. This effect was linked to the compounds' ability to interfere with critical signaling pathways involved in cell proliferation .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate, and how can intermediates be optimized for yield?

The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with ethyl chloroformate, followed by halogenation. A key intermediate is Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, where fluorination and chlorination steps require precise temperature control (60–80°C) to avoid side reactions . Yield optimization can be achieved via microwave-assisted synthesis, reducing reaction times by 30–40% compared to conventional methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • NMR : Focus on 19F^{19}\text{F}-NMR (δ ≈ -110 to -120 ppm for fluorine at C7) and 13C^{13}\text{C}-NMR (C=O at ~165 ppm).
  • MS : Look for molecular ion peaks at m/z 284.0 (M+H+^+) and fragmentation patterns consistent with quinazoline ring cleavage.
  • IR : Carboxylate C=O stretching at 1720–1740 cm1^{-1} .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for pharmacological studies?

Use HPLC (C18 column, acetonitrile/water gradient) with purity ≥98% confirmed by UV detection (λ = 254 nm). Impurities like dehalogenated byproducts should be <0.5% . For crystallographic studies, single-crystal X-ray diffraction (SC-XRD) with R1 < 5% is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement of fluorinated quinazoline derivatives?

Discrepancies in thermal displacement parameters or occupancy rates often arise from disorder in the fluorine/chlorine positions. Use SHELXL for iterative refinement with restraints on bond lengths and angles. For ambiguous electron density, employ the SQUEEZE algorithm in PLATON to model solvent-accessible voids .

Q. How can computational tools like Mercury CSD aid in analyzing packing motifs and intermolecular interactions in this compound’s crystal lattice?

Mercury’s Materials Module enables visualization of π-π stacking (3.5–4.0 Å interplanar distances) and halogen bonding (Cl···N ≈ 3.3 Å). Packing similarity scores (>85%) can identify isostructural analogs in the Cambridge Structural Database (CSD) .

Q. What experimental design considerations are critical when synthesizing tricyclic derivatives for antimicrobial activity screening?

  • Scaffold Modification : Introduce methyl or thiazeto groups at C4 to enhance bacterial membrane penetration .
  • Bioassay Controls : Include ciprofloxacin as a positive control for gram-negative bacteria (MIC ≤ 2 µg/mL).
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare inhibition zones across derivatives .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in fluorination efficiency during scale-up?

Implement a Design of Experiments (DoE) approach, varying reaction time (12–24 hr), temperature (70–90°C), and F^- source (KF vs. CsF). Response surface modeling can identify optimal conditions, with fluorination yields >85% achievable at 80°C using CsF .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility in multi-lab collaborations?

  • Report exact equivalents of reagents (e.g., 1.2 eq. POCl3_3 for chlorination).
  • Specify solvent drying methods (e.g., molecular sieves for DMF).
  • Provide raw spectral data (e.g., NMR FIDs) in supplementary materials .

Tables for Key Data

Q. Table 1. Crystallographic Data for this compound Derivatives

DerivativeSpace GroupR1 (%)Halogen Bond Length (Å)Reference
Ethyl 4-Cl-7-FP21_1/c4.2Cl···N: 3.28
Methyl 6-F-7-ClC2/c3.8F···C: 3.41

Q. Table 2. Antimicrobial Activity of Tricyclic Derivatives

CompoundMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
Parent (Ethyl 4-Cl-7-F)1632
Thiazeto Derivative48

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Reactant of Route 2
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.